molecular formula C7H4N4O B572547 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1224288-95-2

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B572547
CAS No.: 1224288-95-2
M. Wt: 160.136
InChI Key: DIQULJBMUZZEJH-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in the design of bioactive molecules, known for its versatility and presence in compounds with diverse biological activities . This specific derivative, characterized by the 5-oxo-4,5-dihydro group and a 3-carbonitrile substituent, serves as a valuable synthetic intermediate for the construction of more complex molecular architectures. Researchers investigate this scaffold for its potential in developing novel therapeutic agents. Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) . Inhibition of these kinases is a prominent strategy in oncology, and derivatives like this carbonitrile are crucial for exploring structure-activity relationships (SAR) to enhance potency and selectivity . Furthermore, the core structure is a key component in known TRKA inhibitors, underscoring its relevance in targeted cancer therapy . Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold is also recognized for its application in designing modulators of the GABAA receptor, a major target for neurological disorders , and as a differential inhibitor of aldose reductase, an enzyme implicated in diabetic complications . The reactivity of this molecule allows for further functionalization, making it a versatile building block for generating libraries of compounds for high-throughput screening and lead optimization efforts .

Properties

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-3-5-4-9-11-2-1-6(12)10-7(5)11/h1-2,4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHFRTVUQRUCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Yield and Characterization

The reaction achieves a yield of 61.38% after workup, which includes acidification with HCl (pH 3–4) to precipitate the product. Mass spectrometry confirms the molecular ion peak at m/z 177.14 [M+H]⁺, consistent with the molecular formula C₇H₄N₄O₂. Purity is validated via elemental analysis, with no detectable byproducts in the crude material.

Multicomponent Biginelli-Type Reaction

Reaction Design and Scope

A modified Biginelli reaction employs 5-amino-3-arylpyrazole-4-carbonitriles (3 ), aldehydes (4 ), and 1,3-dicarbonyl compounds (5 ) in dimethylformamide (DMF) under catalyst-free conditions. This one-pot protocol generates 4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles (6 ) through sequential Knoevenagel condensation, Michael addition, and cyclization (Figure 2).

Standardized Protocol

  • Molar Ratio : 1:1:1 (pyrazolecarbonitrile:aldehyde:1,3-dicarbonyl)

  • Solvent : DMF (0.5 mL per 2 mmol substrate)

  • Temperature : Reflux (~153°C)

  • Duration : 20 minutes

Notably, the use of DMF as both solvent and catalyst eliminates the need for acidic or basic additives, simplifying purification.

Yield and Structural Validation

Yields range from 47% to 80% , depending on the substituents of the aldehyde and 1,3-dicarbonyl component. For example, benzaldehyde and N-(4-chlorophenyl)-3-oxobutanamide afford the target compound in 60% yield after recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic signals for the pyrimidine C-7 proton (δ 8.2–8.5 ppm) and cyano group (δ 115–120 ppm in ¹³C NMR).

Enaminone-Mediated Cyclization in Glacial Acetic Acid

Synthetic Strategy

Enaminones (7 ), synthesized from methyl aryl ketones (8 ) and DMF-DMA (N,N-dimethylformamide dimethyl acetal), react with 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (9 ) in glacial acetic acid under reflux. The reaction proceeds via imine formation and subsequent cyclization, yielding 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles (10 ) (Figure 3).

Optimized Parameters

  • Molar Ratio : 1:1 (enaminone:aminopyrazole)

  • Solvent : Glacial acetic acid (5 mL/g substrate)

  • Temperature : Reflux (~118°C)

  • Duration : 4–6 hours

Performance and Analytical Data

This method offers moderate yields (50–65% ) but excels in introducing diverse aryl and anilinyl substituents. Differential scanning calorimetry (DSC) reveals a decomposition onset at 220–240°C , corroborating thermal stability. High-resolution mass spectrometry (HRMS) aligns with the theoretical mass (160.13 g/mol for the base compound).

Comparative Analysis of Synthetic Methods

Parameter Cyclocondensation Biginelli Reaction Enaminone Cyclization
Yield 61.38%47–80%50–65%
Reaction Time 10 hours20 minutes4–6 hours
Catalyst Sodium ethoxideNoneNone
Solvent EthanolDMFGlacial acetic acid
Byproducts MinimalModerateLow
Functional Group Tolerance LowHighModerate

The Biginelli method stands out for its rapid kinetics and functional diversity, whereas cyclocondensation offers higher reproducibility for the base compound. Enaminone-mediated synthesis balances substituent flexibility with moderate yields.

Characterization and Quality Control

Spectroscopic Techniques

  • ¹H NMR : Distinct signals for the pyrimidine ring protons (δ 6.8–8.5 ppm) and NH groups (δ 10.2–10.8 ppm).

  • ¹³C NMR : Peaks at δ 115–120 ppm (CN), δ 160–165 ppm (C=O), and δ 95–100 ppm (pyrazole C-3).

  • MS : Molecular ion [M+H]⁺ at m/z 177.14 (C₇H₄N₄O₂).

Purity Assessment

Elemental analysis for C₇H₄N₄O₂ typically deviates <0.3% from theoretical values (C: 47.73%, H: 2.29%, N: 31.82%, O: 18.16%). HPLC purity exceeds 98% in optimized protocols.

Industrial and Research Implications

The scalability of the cyclocondensation method makes it suitable for bulk synthesis, while the Biginelli approach enables rapid library generation for drug discovery. Recent patents highlight applications in kinase inhibition and anticancer agent development .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile. For instance, compounds derived from this scaffold have shown significant growth inhibition across various cancer cell lines.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Growth Inhibition (%)
6sRFX 39311.70Moderate
6tRFX 39319.92Moderate
VariousMultiple LinesN/A43.9

In one study, derivatives exhibited a mean growth inhibition of 43.9% across 56 different cell lines, with specific derivatives showing IC50 values as low as 11.70 µM against renal carcinoma cell lines (RFX 393) .

2. Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes such as c-AMP phosphodiesterase and tyrosine kinases. These properties make it a candidate for the development of anti-inflammatory and anticancer agents .

Synthetic Routes

The synthesis of this compound typically involves the reaction of aminopyrazoles with dicarbonyl compounds. A common method is the Biginelli-type reaction, which proceeds without the need for catalysts and involves boiling the reactants in dimethylformamide (DMF) .

Case Studies

Case Study 1: Anticancer Efficacy

A series of synthesized derivatives were tested for their anticancer activities against a panel of eight human tumor cell lines. Certain derivatives exhibited high antiproliferative activities with distinct selectivity for different cancer types. For example, one derivative was noted for its ability to disrupt microtubules and cause G2/M cell cycle arrest in melanoma cells .

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, compounds derived from this scaffold were shown to selectively inhibit specific kinases involved in cancer progression. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Industrial Applications

In the industrial sector, derivatives of this compound are utilized in developing materials with specific electronic and optical properties. The unique structure allows for modifications that can enhance these properties for various applications .

Mechanism of Action

The mechanism of action of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of c-AMP phosphodiesterase leads to increased levels of cyclic AMP, which can modulate various cellular processes. Additionally, its interaction with tyrosine kinases can disrupt signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Positions 3 and 4

The reactivity of the 3-carbonitrile group and the 4-position nitrogen allows diverse derivatization. Key analogs include:

Compound Name Substituents Key Properties/Reactions Reference
4-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carbonitrile (12a) 4-CH₃, thieno-fused ring Forms via alkylation with CH₃I in AcOH; agonist profile for GABAA
5-Methoxy-3-nitrosopyrazolo[1,5-a]thieno[2,3-e]pyrimidine (19) 5-OCH₃, 3-NO Generated under reflux; distinct NMR shifts (δ 8.05 ppm for HTh-5)
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate 3-COOEt Higher lipophilicity; used in PET probe synthesis

Key Insights :

  • Alkylation Conditions : Methylation at 4-N (e.g., 12a) occurs at 80°C, while 5-OCH₃ derivatives form under reflux, indicating temperature-dependent regioselectivity .
  • Thieno-Fused Analogs: Thieno[2,3-e]pyrimidine derivatives (e.g., 12a) exhibit enhanced receptor binding due to increased aromatic surface area .
GABAA Receptor Modulation

Guerrini et al. demonstrated that the parent compound and its 4-methyl analog (12a) act as GABAA agonists via molecular docking, with binding affinity influenced by the thieno ring’s electron-rich nature . In contrast, ethyl ester derivatives (e.g., 926663-00-5) lack significant receptor interaction, suggesting the 3-cyano group is critical for activity .

Hypnotic Activity

Pyrazolo[1,5-a]pyrimidine-3-carbonitriles with 5-methyl and 7-aryl substituents (e.g., derivative 1c from ) showed potent hypnotic effects in mice, surpassing zaleplon analogs. The 3-cyano group enhances blood-brain barrier penetration compared to carboxamide derivatives .

Photophysical and Metabolic Properties

  • Thieno-Triazolo Analogs: Compounds like 5-oxo-4,5-dihydrothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile (7a) exhibit large Stokes shifts (δ 162.8 ppm for C=O) and high thermal stability (m.p. >300°C), making them suitable for optoelectronic applications .
  • Fluorinated Derivatives : 18F-labeled analogs (e.g., [18F]3) show tumor-specific uptake in PET imaging but slower clearance than carboxylated analogs (e.g., [18F]5), highlighting the impact of polar groups on pharmacokinetics .

Biological Activity

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and as an inhibitor of various enzymes, making it a subject of extensive research.

Chemical Structure and Properties

The chemical formula for this compound is C7_7H4_4N4_4O. It features a pyrazolo-pyrimidine core, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold demonstrated significant growth inhibition across various cancer cell lines. In one study, a series of synthesized derivatives showed a mean growth inhibition (GI%) of 43.9% across 56 different cell lines. Notably, specific derivatives exhibited IC50_{50} values as low as 11.70 µM against renal carcinoma cell lines (RFX 393) .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50_{50} (µM)Growth Inhibition (%)
6sRFX 39311.70Moderate
6tRFX 39319.92Moderate
VariousMultiple LinesN/A43.9

Enzyme Inhibition

The compound has also been studied for its dual inhibition potential towards cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Molecular docking studies suggest that these compounds engage effectively with the active sites of these enzymes, showcasing their potential as therapeutic agents in cancer treatment .

Table 2: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50_{50} (µM)
6sCDK20.22
6tTRKA0.89

The mechanism by which these compounds exert their biological effects involves several pathways:

  • Cell Cycle Arrest : Compounds such as those derived from the pyrazolo[1,5-a]pyrimidine scaffold have been shown to induce cell cycle arrest in the G0–G1 phase, leading to reduced proliferation rates in cancer cells .
  • Apoptosis Induction : The treatment with these compounds has also been associated with increased apoptosis in cancerous cells, further enhancing their therapeutic potential .

Case Studies

In a notable study focusing on the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives:

  • Compound 6s was identified as having superior activity against renal carcinoma cells compared to other derivatives.
  • The study utilized both in vitro cytotoxicity assays and computational modeling to elucidate the binding interactions with target enzymes .

Q & A

Q. What are the optimized synthetic routes for 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. A high-yield method employs deep eutectic solvents (DES), such as choline chloride-urea mixtures, which enhance reaction efficiency and reduce environmental impact. Key parameters include temperature (80–100°C), solvent polarity, and stoichiometric ratios of precursors. Yields exceeding 70% are achievable under optimized DES conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., carbonitrile at C3, oxo group at C5) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₇H₅N₅O, 175.15 g/mol) and fragmentation patterns .
  • X-ray Diffraction : Resolves crystal packing and planar geometry, with r.m.s. deviations <0.011 Å for non-H atoms .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What structural features contribute to its biological activity?

The pyrazolo[1,5-a]pyrimidine core enables π-π stacking with biomolecular targets, while the carbonitrile group enhances electrophilicity for covalent interactions. Substituents at C5 (oxo) and C7 (amino or chloro) modulate solubility and target affinity. Comparative studies show that C3 carbonitrile derivatives exhibit superior anticancer activity over ester analogs .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action for this compound?

Molecular docking studies (e.g., AutoDock Vina) reveal potential binding to kinase ATP pockets or DNA repair enzymes. For example, derivatives with chloro or methyl groups at C5 show strong affinity for Aurora kinase A (binding energy < -8.0 kcal/mol). MD simulations further validate stability in binding sites over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 2–50 µM for anticancer activity) arise from:

  • Cell Line Variability : Sensitivity differences in MCF-7 vs. HepG2 cells.
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity compared to -OCH₃.
  • Assay Conditions : Variances in serum concentration or incubation time. Standardized protocols (e.g., 48-h MTT assays) and SAR libraries are recommended for cross-study validation .

Q. What novel derivatives have been synthesized, and how do their activities compare?

Key derivatives include:

  • 5-(Chloromethyl)-7-chloro : Exhibits anti-tumor activity via tubulin destabilization (IC₅₀ = 1.8 µM in HeLa) .
  • 5-Ethyl-7-(trifluoromethyl) : Shows 10-fold higher solubility than the parent compound while retaining kinase inhibition .
  • 3-Carboxamide analogs : Improved bioavailability via reduced plasma protein binding .

Methodological Considerations

  • Synthetic Optimization : Use DES for eco-friendly scaling; monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
  • Biological Assays : Pair in vitro screens (e.g., NCI-60 panel) with transcriptomic profiling to identify MoA.
  • Data Reproducibility : Deposit crystallographic data in CCDC (e.g., CCDC 1234567) and share raw NMR/HRMS files via public repositories .

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